molecular formula C12H10O2S B8459904 4-(Thiophen-3-ylmethoxy)-benzaldehyde

4-(Thiophen-3-ylmethoxy)-benzaldehyde

Cat. No.: B8459904
M. Wt: 218.27 g/mol
InChI Key: HBWZJLPYZQOMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is synthesized via nucleophilic substitution, where 4-hydroxybenzaldehyde reacts with thiophen-3-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, achieving a 70% yield . The thiophene moiety introduces electron-rich aromaticity and sulfur-based heterocyclic characteristics, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(thiophen-3-ylmethoxy)benzaldehyde

InChI

InChI=1S/C12H10O2S/c13-7-10-1-3-12(4-2-10)14-8-11-5-6-15-9-11/h1-7,9H,8H2

InChI Key

HBWZJLPYZQOMHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The thiophene substituent in 16g is π-excessive, enhancing electron density at the benzaldehyde core, which may influence its reactivity in subsequent reactions (e.g., nucleophilic additions or Schiff base formations) .
  • Solubility and Lipophilicity : Aliphatic substituents (e.g., cyclopropyl in 16a) likely increase lipophilicity, whereas the thiophene group in 16g balances lipophilicity with polarizability due to sulfur’s electronegativity .

Functional and Application-Based Comparison

Anticancer Potential

For example:

  • Thiophene Derivatives: Thiophene-containing compounds are known for their role in kinase inhibition and apoptosis induction, suggesting 16g could be a candidate for targeted therapies .
  • Pyridine/Quinoline Derivatives: These groups are prevalent in FDA-approved drugs (e.g., crizotinib), highlighting 16e and 16i as scaffolds for DNA-intercalating agents .

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